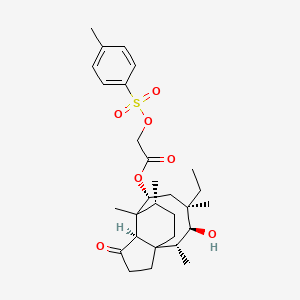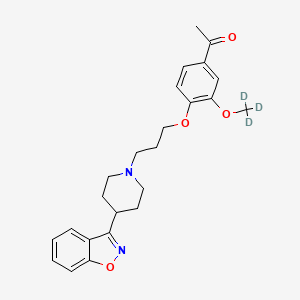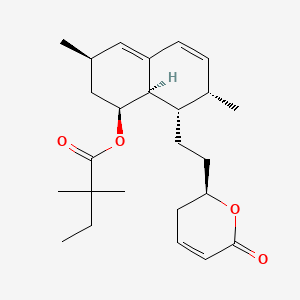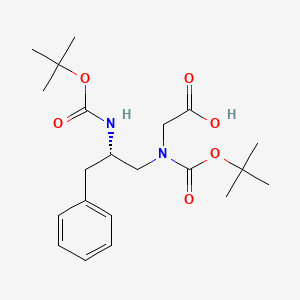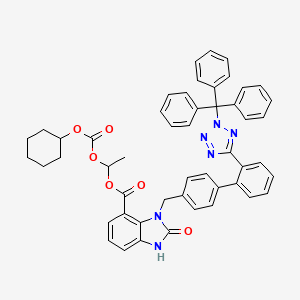
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a tryptamine derivative . It shares many similarities with schedule I tryptamine hallucinogens such as alpha-ethyltryptamine, N,N-dimethyltryptamine, N,N-diethyltryptamine, bufotenine, psilocybin, and psilocin . This substance is abused for its hallucinogenic effects . It is also known as 5-methoxy-N,N-diisopropyltryptamine, 5-MeO-DiPT, foxy methoxy, or just foxy .
Molecular Structure Analysis
The molecular formula of 5-MeO-DIPT is C17H26N2O . The molecular weight is 274.41 . The percent composition is C 74.41%, H 9.55%, N 10.21%, O 5.83% .Physical And Chemical Properties Analysis
The hydrochloride salt of 5-MeO-DIPT is a white crystalline powder . 5-MeO-DIPT is soluble in dilute mineral acids and organic acids .Mécanisme D'action
The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DIPT is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may be involved also . 5-MeO-DIPT is a competitive inhibitor of the serotonin (5-HT) transporter (SERT), having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors .
Safety and Hazards
5-MeO-DIPT is neurotoxic in rats . Excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations, in a number of young adults . A number of these overdoses are attributed to the drug’s extended onset of action, where first-time users, who were unfamiliar with the drug, administered a second dose after initially feeling no effects . Rhabdomyolysis and renal failure occurred in one young man and another one died 3–4 hours after an apparent rectal overdose . At least one death has been attributed to consumption of 5-MeO-DIPT .
Orientations Futures
Given the potential risks and hazards associated with 5-MeO-DIPT, it is crucial to continue research into its effects and mechanisms of action. This will help to better understand the risks associated with its use and potentially develop strategies for mitigating these risks. As of now, 5-MeO-DIPT is a controlled substance in several countries .
Propriétés
Numéro CAS |
1215558-26-1 |
|---|---|
Nom du produit |
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride |
Formule moléculaire |
C17H27ClN2O |
Poids moléculaire |
314.89 |
Nom IUPAC |
N-propan-2-yl-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H/i8D2,9D2; |
Clé InChI |
QEBJXWFHKCUFLS-JRWKTVICSA-N |
SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl |
Synonymes |
5-Methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine-d4 Hydrochloride; _x000B_3-[2-(Diisopropylamino)ethyl-d4]-5-methoxyindole Hydrochloride; 5-MeO-DIPT-d4; “Foxy”-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




